molecular formula C8H12O6P2 B1642045 o-Xylylenediphosphonic Acid CAS No. 42104-58-5

o-Xylylenediphosphonic Acid

Cat. No. B1642045
CAS RN: 42104-58-5
M. Wt: 266.12 g/mol
InChI Key: ZCVUWZJGYKGTPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Xylylenediphosphonic Acid is an organic phosphonic acid compound with the molecular formula C8H12O6P2 . It has a molecular weight of 266.12 g/mol . The IUPAC name for this compound is [2-(phosphonomethyl)phenyl]methylphosphonic acid .


Molecular Structure Analysis

The molecular structure of o-Xylylenediphosphonic Acid consists of 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 4 hydroxyl groups, and 2 phosphonates .


Physical And Chemical Properties Analysis

O-Xylylenediphosphonic Acid has several computed properties. It has a Hydrogen Bond Donor Count of 4, a Hydrogen Bond Acceptor Count of 6, and a Rotatable Bond Count of 4 . Its Exact Mass and Monoisotopic Mass are both 266.01091209 g/mol, and its Topological Polar Surface Area is 115 Ų .

Scientific Research Applications

Summary of the Application

o-Xylylenediphosphonic Acid is used in the synthesis of novel copper organodiphosphonates, namely [Cu 4 (L) 2 (H 2 O) 4] n ( MOF 1) and [Cu 4 (bpy) (HL) 2 (OH) 2] n •2nH 2 O ( MOF 2 ), where H 4 L = o -xylylenediphosphonic acid and bpy = 4,4′-bipyridine . These compounds are synthesized under hydrothermal conditions .

Methods of Application or Experimental Procedures

The organophosphates acted as multidentate bridging ligands in both compounds to link copper ions into a framework . The pH values were adjusted (Initial pH: 3.50 for MOF 1 and pH: 6.00 to 3.50 for MOF 2) under hydrothermal conditions .

Results or Outcomes

From the analysis of magnetic susceptibility measurements between 1.8 to 300 K, all the Cu valences were confirmed to be 2+, and antiferromagnetic interactions were characterized . The adsorption properties of MOFs 1 and 2 as well as known [Cu 3 (HL) 2] n, [Cu (SO 4 ) (bpy) (H 2 O) 3] n •2nH 2 O, and [Cu (SO 4 ) (bpy) (H 2 O) 3] n •2nH 2 O have also been investigated with mono- and divalent dyes including Bromophenol Blue and Orange G as a pollutant removal model .

Safety And Hazards

Safety data sheets suggest that dust formation should be avoided and contact with skin and eyes should be prevented when handling o-Xylylenediphosphonic Acid . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

Future Directions

O-Xylylenediphosphonic Acid has been used in the synthesis of metal-organic frameworks, which have a wide range of applications in catalysis, gas storage and separation, air filtration, sewage treatment, sensing, and energy storage . Future research could explore these and other potential applications of this compound.

properties

IUPAC Name

[2-(phosphonomethyl)phenyl]methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O6P2/c9-15(10,11)5-7-3-1-2-4-8(7)6-16(12,13)14/h1-4H,5-6H2,(H2,9,10,11)(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVUWZJGYKGTPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CP(=O)(O)O)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

o-Xylylenediphosphonic Acid

CAS RN

42104-58-5
Record name [2-(Phosphonomethyl)phenyl]methylphosphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
o-Xylylenediphosphonic Acid
Reactant of Route 2
o-Xylylenediphosphonic Acid
Reactant of Route 3
o-Xylylenediphosphonic Acid
Reactant of Route 4
o-Xylylenediphosphonic Acid
Reactant of Route 5
o-Xylylenediphosphonic Acid
Reactant of Route 6
o-Xylylenediphosphonic Acid

Citations

For This Compound
3
Citations
B Ay, R Takano, T Ishida - Bulletin of the Chemical Society of Japan, 2023 - journal.csj.jp
… For exploring novel metal organophosphonates with interesting structures and properties, we have selected the copper ion with multifunctional o-xylylenediphosphonic acid (H 4 L) and …
Number of citations: 0 www.journal.csj.jp
B Ay, R Takano, T Ishida, E Yildiz - Polyhedron, 2022 - Elsevier
… Here, HL 3- stands for a trianion of o-xylylenediphosphonic acid (H 4 L), and the IR spectroscopy confirmed the presence of hydroxyl groups. An asymmetric unit consists of three copper…
Number of citations: 3 www.sciencedirect.com
T Kobayashi, T Sakurai, N Kumagai - … of the Chemical Society of Japan, 2023 - journal.csj.jp
Oxa-TriQuinoline (o-TQ) is a new entry in the collection of aza-oxa-crown compounds featuring a semi-rigid flexible conformation and a tripodal ligation capability through three …
Number of citations: 0 www.journal.csj.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.